2-(2-Propynyloxy)-benzenehexanoic acid

Description

BenchChem offers high-quality 2-(2-Propynyloxy)-benzenehexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Propynyloxy)-benzenehexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H18O3 |

|---|---|

Molecular Weight |

246.30 g/mol |

IUPAC Name |

6-phenyl-2-prop-2-ynoxyhexanoic acid |

InChI |

InChI=1S/C15H18O3/c1-2-12-18-14(15(16)17)11-7-6-10-13-8-4-3-5-9-13/h1,3-5,8-9,14H,6-7,10-12H2,(H,16,17) |

InChI Key |

RVZAYUNVFMTQKG-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC(CCCCC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

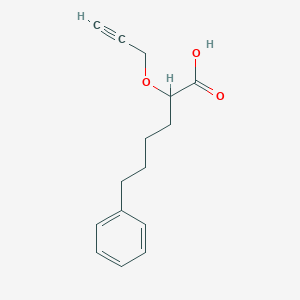

Chemical structure and properties of 2-(2-Propynyloxy)-benzenehexanoic acid

This guide details the chemical structure, mechanism of action, and experimental utility of 2-(2-Propynyloxy)-benzenehexanoic acid , commonly referred to in the literature as PPOH .

Executive Summary

2-(2-Propynyloxy)-benzenehexanoic acid (PPOH) is a synthetic fatty acid analog designed as a mechanism-based (suicide) inhibitor of cytochrome P450 (CYP) epoxygenases. It is a critical pharmacological tool used to dissect the arachidonic acid (AA) metabolic cascade, specifically isolating the physiological effects of epoxyeicosatrienoic acids (EETs) from those of 20-HETE and prostaglandins.

Unlike general P450 inhibitors (e.g., SKF-525A), PPOH exhibits high selectivity for the CYP2C and CYP2J isoforms responsible for arachidonic acid epoxidation, while sparing the CYP4A/4F isoforms that catalyze

Chemical Identity & Physicochemical Properties[1][2]

Structural Analysis

The molecule consists of a benzene ring substituted at the ortho positions with two distinct functional groups:

-

Hexanoic Acid Tail: A 6-carbon saturated chain terminating in a carboxylic acid. This mimics the aliphatic chain of arachidonic acid, facilitating entry into the CYP450 substrate access channel.

-

Propargyl Ether Head: An ether linkage to a propynyl group (containing a terminal alkyne). This is the "warhead" responsible for the suicide inhibition mechanism.

Systematic Name: 6-[2-(2-propyn-1-yloxy)phenyl]hexanoic acid

Common Name: PPOH

CAS Number: 206052-01-9

Molecular Formula:

Key Properties Table

| Property | Value | Experimental Note |

| Physical State | Solid (Waxy/Crystalline) | Light yellow to off-white. |

| Solubility | DMSO (>50 mg/mL), Ethanol (>100 mg/mL) | Poorly soluble in water; requires organic co-solvent. |

| Stability | Light & Moisture Sensitive | Store at -20°C; protect from UV to prevent alkyne degradation. |

| pKa | ~4.77 (Predicted) | Ionized at physiological pH (7.4). |

| Lipophilicity | LogP ~4.4 | High membrane permeability. |

Mechanism of Action: Suicide Inhibition

PPOH does not act as a simple competitive antagonist. It functions via mechanism-based inactivation , meaning the enzyme catalyzes its own destruction.

The Catalytic Event

-

Binding: PPOH binds to the active site of CYP epoxygenases (e.g., CYP2C9, CYP2C8, CYP2J2) due to its structural similarity to arachidonic acid.

-

Activation: The heme-iron center attempts to oxidize the terminal alkyne of the propargyl group.

-

Reactive Intermediate: Instead of a stable metabolite, this reaction generates a highly reactive species (likely a ketene or an oxirene).

-

Covalent Adduction: This intermediate alkylates a pyrrole nitrogen on the heme porphyrin ring or a critical amino acid residue in the apoprotein.

-

Irreversible Inactivation: The covalent modification destroys the heme's ability to bind oxygen, permanently inactivating the enzyme molecule.

Selectivity Profile

-

Primary Targets (Inhibited): CYP2C9, CYP2C8, CYP2C11 (rat), CYP2J2. (

). -

Off-Targets (Spared): CYP4A/4F (

-hydroxylases), Cyclooxygenases (COX-1/2), Lipoxygenases (LOX). -

Implication: This selectivity allows researchers to block EET formation without altering 20-HETE levels, a crucial distinction in vascular biology.

Biological Applications & Signaling Pathways

The Arachidonic Acid Cascade

PPOH is used to prove the involvement of EETs in biological processes. EETs are potent vasodilators and anti-inflammatory agents.[1][2] By applying PPOH, researchers can observe the reversal of these effects, confirming the epoxygenase pathway's role.

Visualization: The PPOH Blockade

The following diagram illustrates where PPOH intercepts the signaling cascade.

Figure 1: PPOH selectively inhibits the CYP Epoxygenase branch, preventing the conversion of Arachidonic Acid into EETs while leaving the 20-HETE and Prostaglandin pathways intact.

Experimental Protocols

Stock Solution Preparation

Objective: Create a stable 50 mM stock solution.

-

Weighing: Weigh 12.3 mg of PPOH (MW 246.3).

-

Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

-

Dissolution: Vortex vigorously for 30 seconds. The solution should be clear and colorless.

-

Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Stable for >6 months.

-

Caution: Avoid repeated freeze-thaw cycles.

-

In Vitro Microsomal Inhibition Assay

Objective: Validate inhibition of EET formation in renal or liver microsomes.

-

Reaction Mixture:

-

Phosphate Buffer (100 mM, pH 7.4) containing

(10 mM). -

Microsomal Protein (0.5 mg/mL).

-

PPOH: Add at varying concentrations (1 – 50

). Note: Pre-incubate PPOH with microsomes for 10-15 minutes to allow suicide inactivation to occur before adding substrate.

-

-

Substrate Addition:

-

Add Arachidonic Acid (50

) and NADPH (1 mM) to initiate the reaction.

-

-

Incubation:

-

Incubate at 37°C for 20 minutes with gentle shaking.

-

-

Termination:

-

Stop reaction with ice-cold acetonitrile or acidified ethyl acetate.

-

-

Analysis:

-

Extract lipids and analyze via LC-MS/MS.

-

Endpoint: Quantify 11,12-EET and 14,15-EET peaks.

-

Expectation: Dose-dependent reduction in EET peaks; 20-HETE peak should remain relatively stable.

-

Advanced Application: Activity-Based Protein Profiling (ABPP)

Because PPOH contains a terminal alkyne and binds covalently to the active site, it can be used as a "Click Chemistry" probe.

-

Labeling: Incubate proteome with PPOH.

-

Click Reaction: React the lysate with an Azide-Fluorophore (e.g., Rhodamine-Azide) using Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Visualization: Run SDS-PAGE. Fluorescent bands indicate the specific CYP enzymes that PPOH has covalently modified, allowing for target identification in complex tissues.

References

-

Wang, M. H., et al. (1998). "Inhibitors of cytochrome P450 AA epoxygenases: Structure-function relationships and specific inhibition of the 2C and 2J isoforms." Journal of Pharmacology and Experimental Therapeutics.

-

Brand-Schieber, E., et al. (2000). "Selective inhibition of arachidonic acid epoxidation in vivo."[2][3] Journal of Pharmacology and Experimental Therapeutics.

-

Imig, J. D. (2012). "Epoxyeicosatrienoic acids: beneficial cardiovascular mediators." Physiological Reviews.

-

ChemicalBook. "2-(2-Propynyloxy)-benzenehexanoic acid Product Database."

-

MedChemExpress. "MS-PPOH and PPOH Technical Data."

Sources

- 1. Soluble Epoxide Hydrolase Inhibitors Reduce the Development of Atherosclerosis in Apolipoprotein E-Knockout Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacological manipulation of arachidonic acid-epoxygenase results in divergent effects on renal damage [frontiersin.org]

- 3. Effects of Acetylenic Epoxygenase Inhibitors on Recombinant Cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of 2-(2-Propynyloxy)-benzenehexanoic acid

An In-depth Technical Guide to 2-(2-Propynyloxy)-benzenehexanoic Acid (PPOH)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2-Propynyloxy)-benzenehexanoic acid, a significant tool in biochemical and pharmacological research. As a potent and selective inhibitor, understanding its molecular characteristics, mechanism of action, and experimental handling is crucial for its effective application in studying eicosanoid signaling pathways.

Compound Identification and Physicochemical Properties

2-(2-Propynyloxy)-benzenehexanoic acid, commonly referred to as PPOH, is a synthetic acetylenic fatty acid.[1] Its unique structure, combining a hexanoic acid chain with a propargyloxy-substituted phenyl group, underpins its specific biological activity.[1]

Core Identifiers

| Identifier | Value |

| IUPAC Name | 6-(2-prop-2-ynoxyphenyl)hexanoic acid[1] |

| Common Synonym | PPOH, 6-(2-propargyloxyphenyl)hexanoic acid |

| CAS Number | 206052-01-9[1][2] |

| Molecular Formula | C₁₅H₁₈O₃[1][2] |

| Molecular Weight | 246.30 g/mol [1][2] |

| Canonical SMILES | C#CCOC1=CC=CC=C1CCCCCC(=O)O[1] |

| InChI Key | CUNYTKVXYZYERK-UHFFFAOYSA-N[1] |

Chemical Structure

The structure of PPOH features three key functional groups: a terminal alkyne (propynyl group), an ether linkage, and a carboxylic acid. This combination makes it a valuable molecular probe. The terminal alkyne is particularly reactive and is central to its mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are critical for designing experimental protocols, including solvent selection and storage conditions.

| Property | Value | Source |

| Appearance | Light yellow to yellow solid | [2] |

| Storage Temperature | -20°C | [2] |

| Solubility | ≤100 mg/mL in ethanol; 50 mg/mL in DMSO; 100 mg/mL in dimethylformamide | [2] |

| Boiling Point (Predicted) | 414.6 ± 35.0 °C | [2] |

| Density (Predicted) | 1.101 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.77 ± 0.10 | [2] |

Biological Activity and Mechanism of Action

PPOH is recognized primarily as a potent and selective inhibitor of cytochrome P450 (CYP) epoxygenase activity on arachidonic acid.[2] These CYP enzymes, part of the epoxygenase pathway, convert arachidonic acid into signaling molecules called epoxyeicosatrienoic acids (EETs).

The inhibitory action of PPOH is distinguished by its time- and NADPH-dependent nature, which is characteristic of a mechanism-based irreversible inhibitor. This means PPOH is likely metabolized by the CYP enzyme into a reactive intermediate that then covalently binds to and deactivates the enzyme. This irreversible inhibition provides a durable and specific blockade of the target pathway, which is highly advantageous for in-vitro and in-vivo studies.

Specifically, PPOH has been shown to be a potent inhibitor of microsomal epoxidation with an IC₅₀ value of 9 μM for the formation of arachidonate 11,12-epoxides by CYP4A2 and CYP4A3 enzymes.

Synthesis and Characterization Protocol

The synthesis of PPOH typically involves a Williamson ether synthesis, a well-established method for forming ethers. This approach combines a phenoxide with an organohalide. In this case, a precursor containing the benzenehexanoic acid moiety is reacted with propargyl bromide.

Proposed Synthetic Workflow

A plausible and efficient two-step synthesis starting from 2-hydroxyphenylhexanoic acid is outlined below.

Detailed Experimental Protocol

This protocol describes the synthesis of (prop-2-ynyloxy)benzene derivatives, adapted for PPOH.[3][4][5]

-

Reaction Setup : In a round-bottom flask, dissolve 1 equivalent of 2-hydroxyphenylhexanoic acid in dry acetone.

-

Base Addition : Add 3.5 equivalents of potassium carbonate (K₂CO₃) to the solution. Stir the mixture at room temperature for 2 hours to facilitate the formation of the phenoxide. The use of a polar aprotic solvent like acetone is favorable for this Sₙ2 type reaction.[3]

-

Alkylation : Add 1.3 equivalents of propargyl bromide to the reaction mixture.

-

Reaction : Stir the mixture at room temperature for 16-24 hours or gently reflux for 5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up : Once the reaction is complete, filter the mixture to remove the potassium salts. Evaporate the acetone under reduced pressure.

-

Extraction : Dissolve the resulting crude product in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 1M HCl, followed by a saturated NaCl (brine) solution.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude PPOH.

-

Purification : Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system to obtain the final, pure compound.

Analytical Characterization

To confirm the identity and purity of the synthesized PPOH, a suite of analytical techniques should be employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance) : Expected signals would include a characteristic singlet for the acetylenic proton (~2.5 ppm), multiplets for the aromatic protons (~6.8-7.2 ppm), a singlet or doublet for the propargylic methylene protons (-OCH₂-), and signals corresponding to the hexanoic acid aliphatic chain.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : Key signals would confirm the presence of the alkyne carbons (~75-80 ppm), the carboxylic acid carbonyl carbon (~170-180 ppm), and the aromatic carbons.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) in negative mode should show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 245.3.

-

Infrared (IR) Spectroscopy : Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C≡C stretch of the terminal alkyne (~2100-2150 cm⁻¹, weak), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C-O ether stretches (~1200-1250 cm⁻¹).

Applications and Research Use

PPOH is an invaluable tool for investigating the physiological and pathophysiological roles of the CYP epoxygenase pathway. Its use has been documented in studies of renal function, where inhibition of the epoxygenase pathway with PPOH was found to enhance the microvascular response to increasing renal perfusion pressure.[2] This demonstrates its utility in dissecting the contribution of EETs to blood pressure regulation and kidney hemodynamics. Researchers can use PPOH to:

-

Elucidate the role of EETs in cardiovascular signaling.

-

Investigate the involvement of the epoxygenase pathway in inflammation and pain.

-

Probe the function of specific CYP isozymes in drug metabolism and cellular signaling.

Handling and Storage

Safety Precautions : Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the solid compound in a well-ventilated area or a chemical fume hood.

Storage : For long-term stability, PPOH should be stored as a solid at -20°C.[2] For experimental use, stock solutions can be prepared in suitable solvents like DMSO or ethanol and stored at -20°C or -80°C for shorter periods. Avoid repeated freeze-thaw cycles.

References

-

Batool, T., Rasool, N., Gull, Y., Noreen, M., Nasim, F. U. H., et al. (2014). A Convenient Method for the Synthesis of (prop-2-ynyloxy)benzene Derivatives via Reaction With Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS ONE, 9(12), e115457. [Link]

-

Batool, T., Rasool, N., Gull, Y., Noreen, M., Nasim, F. U. H., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PubMed. [Link]

-

Semantic Scholar. (2014, December 29). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide. [Link]

Sources

- 1. Buy 6-(2-propargyloxyphenyl)hexanoic acid | 206052-01-9 [smolecule.com]

- 2. 2-(2-PROPYNYLOXY)-BENZENEHEXANOIC ACID | 206052-01-9 [chemicalbook.com]

- 3. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: Solubility & Handling of 2-(2-Propynyloxy)-benzenehexanoic acid (PPOH)

Executive Summary & Compound Profile

2-(2-Propynyloxy)-benzenehexanoic acid (commonly referred to as PPOH ) is a selective inhibitor of cytochrome P450 epoxygenase enzymes, specifically targeting CYP4A2 and CYP4A3 isoforms.[1] It is widely used in hypertension and renal physiology research to study the metabolism of arachidonic acid into epoxyeicosatrienoic acids (EETs).

Due to its lipophilic tail and carboxylic acid headgroup, PPOH exhibits amphiphilic behavior that complicates aqueous solubility. This guide provides a validated workflow for solubilizing PPOH, ensuring experimental reproducibility and preventing compound precipitation ("crashing out") in biological assays.

Physicochemical Identity

| Property | Detail |

| Common Name | PPOH |

| CAS Number | 206052-01-9 |

| Molecular Formula | C₁₅H₁₈O₃ |

| Molecular Weight | 246.3 g/mol |

| Physical State | Crystalline Solid (Light yellow) |

| pKa (Predicted) | ~4.77 (Carboxylic acid) |

| LogP (Predicted) | ~4.2 (Highly Lipophilic) |

Solubility Profile

The solubility of PPOH is heavily dependent on the solvent system and pH. While highly soluble in organic solvents, it is sparingly soluble in pure water.

Quantitative Solubility Data

| Solvent | Solubility Limit (max) | Notes |

| DMSO | ~50 mg/mL | Recommended for Stock. Clear solution. |

| Ethanol | ~100 mg/mL | Good alternative, but evaporates faster than DMSO. |

| DMF | ~100 mg/mL | High solubility, but potential toxicity in cell assays. |

| PBS (pH 7.2) | ~0.5 mg/mL | Requires predissolution in organic solvent.[2][3] |

| Pure Water | < 0.1 mg/mL | Insoluble at neutral/acidic pH without cosolvent. |

Critical Insight: The carboxylic acid group (pKa ~4.77) means PPOH is anionic at physiological pH (7.4). However, the lipophilic alkyne-ether chain dominates its behavior, requiring an organic cosolvent (DMSO) to initiate dissolution before the anionic charge can stabilize the compound in water.

Preparation Protocols

Protocol A: Preparation of Stock Solution (50 mM)

Objective: Create a stable, high-concentration stock for long-term storage.

-

Calculate Mass: To make 1 mL of 50 mM stock, weigh 12.3 mg of PPOH.

-

Solvent Addition: Add 1 mL of anhydrous DMSO (or Ethanol).

-

Dissolution: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Note: The solution should be clear and yellow.

-

-

Inert Gas Purge: Gently purge the headspace with Nitrogen or Argon gas to prevent oxidation of the alkyne group.

-

Storage: Aliquot into light-protective vials (amber glass) and store at -20°C .

Protocol B: Preparation of Aqueous Working Solution

Objective: Dilute stock into media/buffer for biological assays (Standard target: 10–100 µM).

-

Pre-warm Buffers: Ensure your PBS or Cell Culture Media is at room temperature or 37°C. Cold buffers promote precipitation.

-

Stepwise Dilution (The "Sandwich" Method):

-

Do not add the DMSO stock directly to a large volume of static buffer. This causes local high concentrations and immediate precipitation.

-

Correct Technique: Place the buffer in a vortexing tube. While vortexing, slowly inject the DMSO stock into the center of the liquid vortex.

-

-

Limit Organic Solvent: Ensure the final DMSO concentration is ≤ 0.1% for cell assays or ≤ 1% for enzymatic assays to avoid solvent toxicity.

-

Example: To achieve 50 µM PPOH, dilute 1 µL of 50 mM Stock into 1000 µL of Media (1:1000 dilution).

-

Visual Workflow: Solubility Decision Tree

The following diagram illustrates the logical flow for preparing PPOH solutions, highlighting critical control points to avoid precipitation.

Caption: Logical workflow for solubilizing PPOH. Green paths indicate optimal protocols; red paths indicate failure modes.

Stability & Handling

Storage Conditions

-

Solid State: Stable for ≥ 2 years at -20°C. Protect from moisture (desiccate).

-

DMSO Stock: Stable for ~6 months at -20°C or -80°C.

-

Alert: DMSO is hygroscopic. Tightly seal vials to prevent water absorption, which can cause the PPOH to crash out inside the stock vial upon freezing/thawing.

-

-

Aqueous Solution: Unstable. Hydrolysis and oxidation risks increase in water. Prepare fresh daily.

Troubleshooting Precipitation

If PPOH precipitates upon dilution into media:

-

Check pH: Ensure the buffer is pH 7.2–7.4. Acidic environments protonate the carboxylic acid, drastically reducing solubility.

-

Reduce Concentration: If testing >100 µM, you may be exceeding the solubility limit in that specific media.

-

Add BSA: Bovine Serum Albumin (BSA) can bind fatty acid-like molecules and improve apparent solubility in cell culture media.

References

-

PubChem. (2025). Compound Summary: 2-(2-Propynyloxy)benzenehexanoic acid.[1][4] National Library of Medicine. Retrieved from [Link]

-

Wang, M. H., et al. (1998). Cytochrome P450-derived arachidonic acid metabolism in the rat kidney: characterization of selective inhibitors.[4] Journal of Pharmacology and Experimental Therapeutics, 284(3), 966-973.[4]

Sources

A Technical Guide to the Bioorthogonal Potential of Alkyne-Functionalized Benzenehexanoic Acids

Abstract

Bioorthogonal chemistry provides powerful tools for probing complex biological systems in their native environments.[1][2] This guide explores the significant potential of 2-(2-Propynyloxy)-benzenehexanoic acid, a representative of a class of molecules featuring a terminal alkyne for "click" chemistry, a rigid benzene scaffold, and a hexanoic acid linker for conjugation. While specific data on this exact molecule is emerging, this whitepaper synthesizes established principles from analogous alkyne-functionalized fatty acids and probes to provide a comprehensive technical overview for researchers in chemical biology and drug development.[3] We will detail the core molecular features, mechanisms of action in bioorthogonal ligations, potential applications in metabolic and protein labeling, and provide validated, step-by-step protocols for its practical implementation.

Introduction: The Need for Precision Chemical Tools in Biology

Understanding dynamic cellular processes requires the ability to visualize and track specific biomolecules—lipids, proteins, glycans—within the complex milieu of a living cell. Traditional methods often lack the specificity or require harsh conditions that perturb the very systems they aim to study. Bioorthogonal chemistry overcomes these limitations by employing reactions that occur rapidly and with high specificity within physiological environments, without interfering with native biochemical processes.[1][4]

At the heart of this field is the concept of a "chemical handle"—a small, abiotic functional group that can be incorporated into a biomolecule of interest.[5] The terminal alkyne group (—C≡CH) is one of the most versatile and widely used handles due to its small size, stability, and reactivity in the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7][] Molecules like 2-(2-Propynyloxy)-benzenehexanoic acid are designed to leverage this chemistry, serving as powerful probes for a variety of biological investigations.[9]

Molecular Profile and Design Rationale

The efficacy of a chemical probe is dictated by its structure. The design of 2-(2-Propynyloxy)-benzenehexanoic acid incorporates three key functional domains, each contributing to its bioorthogonal potential.

-

The Bioorthogonal Handle (2-Propynyloxy): The terminal alkyne is the reactive center for bioorthogonal ligation. Its diminutive size minimizes perturbation of the parent molecule's structure and function, allowing it to act as a surrogate for its natural counterparts in metabolic pathways.[10]

-

The Scaffold (Benzene): The benzene ring provides a rigid, well-defined spacer element. This rigidity prevents unwanted folding or conformational changes that might mask the alkyne handle or interfere with biological processing.

-

The Linker/Effector (Hexanoic Acid): The hexanoic acid chain serves two purposes. First, it acts as a flexible linker, providing spatial separation between the biological target and any subsequent reporter tags. Second, the terminal carboxylic acid is a versatile functional group that can be readily conjugated to other molecules (e.g., amines on proteins or other probes) through standard amide coupling chemistry, or it can mimic natural fatty acids to enter specific metabolic pathways.[3][6]

Caption: Simplified Catalytic Cycle of CuAAC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC was developed to circumvent the cytotoxicity associated with copper catalysis. [11]It involves the reaction of an azide with a strained cyclooctyne. []

-

Mechanism: The high ring strain of cyclooctynes (such as DBCO, BCN, or DIFO) provides the activation energy for the cycloaddition to occur spontaneously without a catalyst. [11][13][14]* Applicability: While powerful, SPAAC is not directly applicable to terminal alkyne probes like 2-(2-Propynyloxy)-benzenehexanoic acid. The probe would need to be reacted with an azide-functionalized target, which would then be detected by a cyclooctyne-reporter. Alternatively, for direct SPAAC, the probe itself would need to be synthesized with a cyclooctyne moiety instead of a terminal alkyne. This distinction is critical for experimental design.

-

Advantages: Truly bioorthogonal and suitable for live-cell and in-vivo imaging due to the absence of a metal catalyst. [15]* Disadvantages: Generally slower reaction kinetics compared to CuAAC, and the cyclooctyne reagents are bulkier, which can sometimes affect permeability or interactions. [16]

Potential Applications & Experimental Workflows

The unique structure of this alkyne probe lends itself to several cutting-edge applications in cell biology and proteomics.

Metabolic Labeling of Lipids

The hexanoic acid component can act as a surrogate for natural fatty acids, enabling metabolic labeling. [6][10]Cells can take up the probe and incorporate it into anabolic and catabolic pathways, effectively tagging lipid species and their metabolites. [17][18]This allows for tracing lipid metabolism, trafficking, and localization. [9]

Caption: General Workflow for Metabolic Labeling.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic strategy used to assess the functional state of enzymes in complex proteomes. [19][20]An alkyne-functionalized probe can be designed to covalently bind to the active site of a specific enzyme family. [21][22]Subsequent CuAAC ligation of a reporter tag (like biotin for enrichment or a fluorophore for imaging) allows for the detection and identification of active enzymes only. [19]While the benzenehexanoic acid structure is not a classic "warhead" for ABPP, the carboxylic acid could be modified to create an active-site directed probe.

Detailed Experimental Protocols

Disclaimer: These protocols are generalized based on established methods for similar alkyne probes. [3]Optimization for specific cell types and experimental goals is highly recommended.

Protocol 1: Cell-Based Metabolic Labeling

-

Probe Preparation: Prepare a 10 mM stock solution of 2-(2-Propynyloxy)-benzenehexanoic acid in DMSO.

-

Cell Culture: Plate mammalian cells in a suitable format (e.g., 6-well plate or coverslips) and grow to 70-80% confluency.

-

Labeling: Aspirate the culture medium and replace it with fresh medium containing the alkyne probe at a final concentration of 25-100 µM.

-

Causality: The concentration should be titrated to maximize incorporation without inducing cytotoxicity. Including a no-probe DMSO control is essential.

-

-

Incubation: Incubate cells for 4-24 hours, depending on the metabolic process being studied.

-

Wash and Fix:

-

Gently wash the cells three times with 1x PBS to remove unincorporated probe.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with 1x PBS.

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, required for intracellular targets). [23] * Wash three times with 3% BSA in PBS.

-

Protocol 2: CuAAC Reaction for Fluorescence Imaging

-

Prepare Click Reaction Cocktail (Freshly Prepared): For each sample (e.g., one well of a 6-well plate), prepare the following cocktail. Note: Add reagents in the specified order.

-

135 µL of 1x PBS

-

20 µL of Azide-Fluorophore stock solution (e.g., 100 µM stock for a 10 µM final concentration)

-

20 µL of 50 mM Copper (II) Sulfate solution

-

20 µL of 50 mM THPTA ligand solution

-

5 µL of 2 M Sodium Ascorbate solution (add immediately before use)

-

-

Ligation:

-

Remove the wash buffer from the fixed cells.

-

Add 200 µL of the click reaction cocktail to each sample.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Wash and Mount:

-

Wash the cells three times with 1x PBS.

-

(Optional) Stain nuclei with DAPI or Hoechst.

-

Mount coverslips onto microscope slides with an appropriate mounting medium.

-

-

Imaging: Visualize the labeled biomolecules using fluorescence microscopy with the appropriate filter sets for the chosen fluorophore.

Protocol 3: CuAAC Reaction for Cell Lysate Analysis

-

Cell Lysis: After metabolic labeling and washing (Protocol 1, steps 1-4), lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA).

-

Prepare Click Reaction: In a microcentrifuge tube, combine:

-

50 µg of protein lysate

-

Adjust volume to 100 µL with PBS

-

Add Azide-Biotin (for enrichment) or Azide-Fluorophore (for in-gel fluorescence) to a final concentration of 20-50 µM. [24]4. Catalyst Addition: Add the catalyst premix in the following order, vortexing briefly after each addition:

-

2 µL of 50 mM THPTA

-

2 µL of 50 mM Copper (II) Sulfate

-

2 µL of 2 M Sodium Ascorbate (freshly prepared)

-

-

Incubation: Incubate at room temperature for 1 hour.

-

Analysis: The resulting lysate can be analyzed by:

-

SDS-PAGE: For visualization with an Azide-Fluorophore.

-

Western Blot & Streptavidin-HRP: For detection of biotinylated proteins.

-

Affinity Purification: Using streptavidin beads to enrich biotinylated proteins for subsequent mass spectrometry analysis.

-

Data Interpretation and Controls

A robust experimental design relies on self-validating systems through the inclusion of proper controls.

| Control Type | Description | Purpose |

| No-Probe Control | Cells are treated with vehicle (DMSO) only, but are still subjected to the full fixation and click reaction protocol. | To assess background fluorescence or non-specific binding of the azide-reporter. |

| No-Catalyst Control | Labeled cells are subjected to the click reaction cocktail without Copper Sulfate and Sodium Ascorbate. | To confirm that the ligation is copper-dependent and not a result of non-specific azide binding. |

| Competitive Inhibition | Cells are co-incubated with the alkyne probe and a large excess of the corresponding natural metabolite (e.g., hexanoic acid). | To verify that the probe is utilizing the expected biological pathway. A significant decrease in signal is expected. |

Conclusion and Future Outlook

2-(2-Propynyloxy)-benzenehexanoic acid and analogous structures represent a versatile class of chemical probes for bioorthogonal chemistry. Their modular design allows for broad applicability in tracing metabolic pathways and, with further modification, in identifying enzyme activities. The combination of a terminal alkyne handle with a fatty acid-like linker enables powerful investigations into lipid biology, a field of increasing importance in understanding health and disease. Future developments will likely focus on creating multi-functional probes, incorporating environmentally sensitive fluorophores, and adapting these core structures for catalyst-free, in-vivo applications.

References

-

Kuerschner, L., & Thiele, C. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Molecular Biosciences, 9. Available at: [Link]

-

Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Available at: [Link]

-

Kuerschner, L., & Thiele, C. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. PMC. Available at: [Link]

-

Medina-Cleghorn, D., et al. (2014). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. PMC. Available at: [Link]

-

Kuerschner, L., & Thiele, C. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Molecular Biosciences. Available at: [Link]

-

Speers, A. E., & Cravatt, B. F. (2003). Activity-Based Protein Profiling in Vivo Using a Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition. Journal of the American Chemical Society. Available at: [Link]

-

MDPI. (2025). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Available at: [Link]

-

Wunderling, K., et al. (2021). Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates. PMC. Available at: [Link]

-

MDPI. (2025). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. Available at: [Link]

-

RSC Publishing. (n.d.). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Available at: [Link]

-

Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Available at: [Link]

-

Presolski, S. I., et al. (2010). Labeling live cells by copper-catalyzed alkyne--azide click chemistry. PubMed. Available at: [Link]

-

Hangauer, M. J., et al. (2013). Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. PMC. Available at: [Link]

-

Wang, J., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. Available at: [Link]

-

RSC Publishing. (2020). Biosynthesis of alkyne-containing natural products. Available at: [Link]

-

Wikipedia. (n.d.). Activity-based proteomics. Available at: [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal chemistry. PMC. Available at: [Link]

-

Synlett. (2024). Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends. Available at: [Link]

-

Row, R. D., & Prescher, J. A. (2018). Constructing new bioorthogonal reagents and reactions. PMC. Available at: [Link]

-

Wang, H., et al. (2015). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. MDPI. Available at: [Link]

Sources

- 1. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends | European Journal of Chemistry [eurjchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Constructing new bioorthogonal reagents and reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of alkyne-containing natural products - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00190B [pubs.rsc.org]

- 6. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-biolabs.com [creative-biolabs.com]

- 13. Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization [mdpi.com]

- 14. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 15. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. chempep.com [chempep.com]

- 17. researchgate.net [researchgate.net]

- 18. Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Activity-based proteomics - Wikipedia [en.wikipedia.org]

- 21. mdpi.com [mdpi.com]

- 22. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 23. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. vectorlabs.com [vectorlabs.com]

A Technical Guide to the Storage, Stability, and Shelf-Life Determination of 2-(2-Propynyloxy)-benzenehexanoic Acid

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the appropriate storage conditions and the systematic evaluation of the shelf life of 2-(2-Propynyloxy)-benzenehexanoic acid. Given the specific chemical functionalities of this molecule, a proactive and evidence-based approach to stability testing is paramount to ensure its integrity and performance in experimental and developmental settings.

Chemical Profile and Inherent Stability Considerations

2-(2-Propynyloxy)-benzenehexanoic acid is a multifaceted molecule featuring a terminal alkyne (propargyl group), an ether linkage, a benzene ring, and a hexanoic acid chain. Each of these functional groups contributes to its overall chemical reactivity and potential degradation pathways.

-

Propargyl Group: The terminal alkyne is susceptible to oxidation, cyclization, and other reactions characteristic of carbon-carbon triple bonds[1].

-

Ether Linkage: Ether linkages can undergo oxidative cleavage, particularly in the presence of light, heat, and oxidizing agents, and are also susceptible to acid-catalyzed hydrolysis[2][3].

-

Carboxylic Acid: The carboxylic acid moiety can participate in esterification reactions, especially in the presence of alcohols and acidic or basic catalysts[4]. It also influences the molecule's solubility and pH-dependent stability.

-

Benzene Ring: The aromatic ring is generally stable but can be subject to electrophilic substitution or oxidation under harsh conditions.

Understanding these inherent chemical characteristics is the first step in designing a robust stability program.

Recommended General Storage and Handling

Based on general safety data for structurally related compounds, the following storage and handling procedures are recommended as a baseline to minimize degradation until specific stability data is generated.

Table 1: Recommended General Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerated (2-8 °C) | To slow down potential thermal degradation pathways[5][6]. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To minimize oxidative degradation of the propargyl group and ether linkage[6]. |

| Light | Protect from light (use amber vials or store in the dark) | To prevent photolytic degradation, which can affect ethers and alkynes[6]. |

| Container | Tightly sealed, non-reactive container (e.g., glass) | To prevent exposure to moisture and atmospheric oxygen, and to avoid reactions with the container material[5][7]. |

| Handling | Avoid contact with strong oxidizing agents, strong acids, and strong bases. | To prevent chemically induced degradation[5]. |

These conditions are precautionary and should be refined based on the results of formal stability studies.

Elucidating Degradation Pathways: A Forced Degradation Study Protocol

A forced degradation (or stress testing) study is essential to identify the likely degradation products, understand the degradation pathways, and establish the intrinsic stability of 2-(2-Propynyloxy)-benzenehexanoic acid. This information is critical for developing stability-indicating analytical methods.[8][9][10]

The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are detectable without being overly complex due to secondary degradation[11][12].

Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of a forced degradation study. This method must be capable of separating the parent compound from all potential degradation products.

Recommended HPLC Method Parameters (Starting Point):

-

Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A time-gradient elution from low to high organic phase concentration will likely be required to resolve compounds of varying polarity.

-

Flow Rate: 1.0 mL/min

-

Detection: UV-Vis Diode Array Detector (DAD) to monitor at multiple wavelengths and assess peak purity.

-

Column Temperature: 30 °C

Method validation should be performed to ensure specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Experimental Workflow

The following diagram outlines the logical flow for conducting a forced degradation study.

Caption: Workflow for a forced degradation study.

Detailed Protocols for Stress Conditions

1. Acid Hydrolysis:

- Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile).

- Add an equal volume of 0.1 N HCl.

- Incubate at 60°C.

- Withdraw aliquots at specified time points, neutralize with an equivalent amount of 0.1 N NaOH, and analyze by HPLC[12].

2. Base Hydrolysis:

- Prepare a 1 mg/mL solution of the compound.

- Add an equal volume of 0.1 N NaOH.

- Incubate at 60°C.

- Withdraw aliquots, neutralize with 0.1 N HCl, and analyze[12].

3. Oxidative Degradation:

- Prepare a 1 mg/mL solution of the compound.

- Add an equal volume of 3% hydrogen peroxide.

- Store at room temperature, protected from light.

- Withdraw aliquots and analyze directly[6].

4. Thermal Degradation:

- Solid State: Store the solid compound in a controlled temperature oven at 80°C. At intervals, dissolve a portion and analyze.

- Solution State: Prepare a 1 mg/mL solution and incubate at 80°C. Withdraw aliquots and analyze[6].

5. Photolytic Degradation:

- Expose both the solid compound and a solution of the compound to a light source that provides a combination of visible and UV light, as specified in ICH guideline Q1B.

- A control sample should be wrapped in aluminum foil to exclude light.

- Analyze samples at appropriate time points[6][11].

Potential Degradation Pathways

Based on the forced degradation results, the following hypothetical degradation pathways can be investigated.

Caption: Hypothetical degradation pathways.

Shelf-Life Determination

Once a stability-indicating method is established, a long-term stability study under defined storage conditions is required to determine the shelf life.

Long-Term Stability Study Protocol

-

Storage Conditions: Store multiple batches of 2-(2-Propynyloxy)-benzenehexanoic acid under the recommended conditions (e.g., 2-8°C, protected from light, inert atmosphere) and at accelerated conditions (e.g., 25°C/60% RH and 40°C/75% RH).

-

Time Points: Pull samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

-

Analysis: Analyze the samples using the validated stability-indicating HPLC method. Monitor for:

-

Appearance of the sample.

-

Assay of the active substance.

-

Levels of known and unknown degradation products.

-

-

Data Evaluation: The shelf life is the time period during which the compound remains within its predefined acceptance criteria for potency and purity.

Table 2: Example of a Stability Data Summary Table

| Time Point (Months) | Storage Condition | Assay (%) | Total Impurities (%) | Appearance |

| 0 | - | 99.8 | 0.2 | White solid |

| 3 | 2-8°C | 99.7 | 0.3 | White solid |

| 3 | 25°C/60% RH | 99.2 | 0.8 | White solid |

| 3 | 40°C/75% RH | 97.5 | 2.5 | Off-white solid |

| 6 | 2-8°C | 99.6 | 0.4 | White solid |

| 6 | 25°C/60% RH | 98.5 | 1.5 | Off-white solid |

| 6 | 40°C/75% RH | 95.1 | 4.9 | Yellowish solid |

Conclusion

The stability of 2-(2-Propynyloxy)-benzenehexanoic acid is a critical parameter that must be scientifically established rather than assumed. This guide outlines a systematic and robust approach to defining appropriate storage conditions and determining a valid shelf life. By proactively investigating potential degradation pathways through forced degradation studies and confirming long-term stability, researchers can ensure the quality, integrity, and reliability of this important chemical entity in their scientific endeavors.

References

- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.

- TCI Chemicals. (2024, November 9). SAFETY DATA SHEET.

- NOVA Chemicals. (2024, July 18). Safety Data Sheet.

- Unknown. (n.d.). Material Safety Data Sheet.

- DC Fine Chemicals. (2024, November 4). Safety Data Sheet.

- ChemicalBook. (2025, January 27). 2-(2-PROPYNYLOXY)-BENZENEHEXANOIC ACID | 206052-01-9.

- Unknown. (n.d.). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC.

- ResearchGate. (n.d.). degradation and condensation pathway of β -O-4 aryl ether linkages via....

- Singh, R., & Rehman, Z. (2013, September 17). Development of forced degradation and stability indicating studies of drugs—A review. ResearchGate.

- Ankit, K., et al. (2019, April 30). A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. Journal of Pharmaceutical Science and Bioscientific Research.

- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.

- Patel, Y., et al. (2016, July 1). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor.

- Benchchem. (n.d.). Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods.

- Benchchem. (n.d.). Technical Support Center: Stability of Propynyloxy Compounds in Solution.

- Master Organic Chemistry. (2025, July 8). Oxidation of Alkynes With O3 and KMnO4.

- Unknown. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. novachem.com [novachem.com]

- 8. researchgate.net [researchgate.net]

- 9. jpsbr.org [jpsbr.org]

- 10. pharmasm.com [pharmasm.com]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: A Practical Guide to the Dissolution and Handling of 2-(2-Propynyloxy)-benzenehexanoic Acid for Stock Solutions

Abstract: 2-(2-Propynyloxy)-benzenehexanoic acid, commonly referred to as PPOH, is a synthetic acetylenic fatty acid recognized for its role as a potent and selective inhibitor of cytochrome P450 (CYP) epoxygenase activity on arachidonic acid.[1] Its utility in pharmacological and biochemical research, particularly in studies of inflammation and cardiovascular conditions, is well-established.[2] However, the compound's pronounced hydrophobic character presents a significant challenge for its dissolution and delivery in aqueous biological systems.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective preparation of PPOH stock solutions. We detail validated protocols for creating high-concentration organic stocks, ready-to-use aqueous solutions, and biologically relevant bovine serum albumin (BSA) complexes, with a foundational emphasis on the chemical principles that ensure solution stability, reproducibility, and experimental success.

Foundational Knowledge: Physicochemical Profile of PPOH

A thorough understanding of the physicochemical properties of 2-(2-Propynyloxy)-benzenehexanoic acid is paramount for its successful manipulation in a laboratory setting. The molecule's structure, featuring a hexanoic acid chain attached to a propargyloxy-substituted phenyl group, imparts a predominantly hydrophobic nature, dictating its solubility characteristics.[2]

Table 1: Key Physicochemical Properties of 2-(2-Propynyloxy)-benzenehexanoic Acid

| Property | Value | Reference |

| CAS Number | 206052-01-9 | [2] |

| Molecular Formula | C₁₅H₁₈O₃ | [1][2] |

| Molecular Weight | 246.30 g/mol | [2] |

| Common Synonyms | PPOH, 6-(2-propargyloxyphenyl)hexanoic acid | [2] |

| Physical Form | Solid |

The solubility of PPOH is highly dependent on the solvent system employed. Its amphiphilic character, with a dominant hydrophobic component, results in excellent solubility in polar aprotic and protic organic solvents, but limited solubility in aqueous media.[2]

Table 2: Solubility Profile of PPOH

| Solvent | Solubility | Temperature | Reference |

| Ethanol | ≥ 50 mg/mL | Room Temperature | [2] |

| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | Room Temperature | [2] |

| N,N-Dimethylformamide (DMF) | ≥ 50 mg/mL | Room Temperature | [2] |

| PBS Buffer (pH 7.2) | ≥ 0.5 mg/mL | Room Temperature |

Critical Consideration: Ensuring the Stability of PPOH Solutions

The chemical structure of PPOH contains a propargyl ether functional group, which renders the molecule susceptible to degradation, primarily through oxidation and hydrolysis.[3] The unsaturated propynyl group is particularly vulnerable to oxidation. Therefore, proactive measures to mitigate these degradation pathways are not merely recommended; they are essential for experimental reproducibility.

Key Stability Factors & Mitigation Strategies:

-

Oxidation: The primary threat to the integrity of PPOH in solution. The presence of dissolved oxygen in solvents can lead to the degradation of the unsaturated fatty acid.

-

Mitigation: Purging organic solvents with an inert gas, such as argon or dry nitrogen, before dissolving the compound is the most effective preventative measure. Storing prepared stock solutions under an inert atmosphere further preserves their stability.[3]

-

-

Hydrolysis: The ether linkage can be susceptible to hydrolysis, a reaction that is often pH-dependent.[3]

-

Mitigation: For aqueous solutions, preparing them fresh and using them promptly is critical. Supplier data indicates that aqueous solutions should not be stored for more than one day.

-

-

Temperature: Degradation reactions are kinetically driven and will accelerate at higher temperatures.

-

Mitigation: Long-term storage of organic stock solutions should be at –20°C or lower.

-

-

Light: Photodegradation can be a concern for many complex organic molecules.

-

Mitigation: Storing solutions in amber vials or otherwise protecting them from light can prevent this degradation pathway.[3]

-

Experimental Protocols for Stock Solution Preparation

We present three distinct protocols tailored for different experimental needs, from high-concentration archival stocks to ready-to-use solutions for cell-based assays.

Protocol 1: High-Concentration Organic Stock Solution (e.g., 50 mg/mL in DMSO)

This protocol is designed to create a stable, concentrated stock solution suitable for long-term storage and subsequent dilution into various experimental media. DMSO is an excellent solvent choice due to its high solvating power and miscibility with aqueous solutions.[2]

Materials:

-

2-(2-Propynyloxy)-benzenehexanoic acid (PPOH) solid

-

High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

-

Inert gas (Argon or Nitrogen) with tubing

-

Sterile, amber glass vial with a screw cap

-

Analytical balance and appropriate weighing tools

Methodology:

-

Preparation: Place the required volume of DMSO (e.g., 1 mL) into the amber vial.

-

Deoxygenation (Critical Step): Gently bubble argon or nitrogen gas through the DMSO for 5-10 minutes to displace dissolved oxygen. This step is crucial for preventing oxidative degradation.

-

Weighing: Accurately weigh the desired amount of PPOH. To prepare a 50 mg/mL solution in 1 mL of DMSO, weigh 50 mg of PPOH.

-

Dissolution: Add the weighed PPOH directly to the deoxygenated DMSO.

-

Mixing: Cap the vial securely and vortex or sonicate at room temperature until the solid is completely dissolved. The solution should be clear.

-

Storage: Before tightening the cap for storage, briefly flush the headspace of the vial with the inert gas. Store the stock solution in aliquots at –20°C. Under these conditions, the stock solution is reported to be stable for at least one year.

Protocol 2: Ready-to-Use Aqueous Solution (e.g., 0.5 mg/mL in PBS)

This protocol is intended for experiments where the presence of organic solvents is undesirable. Due to limited stability, this solution must be prepared fresh on the day of use.

Materials:

-

PPOH solid

-

Phosphate-Buffered Saline (PBS), pH 7.2

-

Sterile conical tube or vial

Methodology:

-

Weighing: Weigh the required amount of PPOH. To prepare 10 mL of a 0.5 mg/mL solution, weigh 5 mg of PPOH.

-

Dissolution: Add the PPOH to a vial containing the desired volume of PBS (pH 7.2).

-

Mixing: Vigorously vortex the mixture. Gentle warming (e.g., in a 37°C water bath) and/or brief sonication can be used to facilitate dissolution.

-

Verification: Ensure the solution is clear and free of particulates before use. If necessary, the solution can be sterile-filtered through a 0.22 µm PVDF filter.

-

Usage: Use the solution immediately or within the same day. Do not store aqueous solutions of PPOH overnight, as the compound's stability is significantly reduced.

Protocol 3: Preparation of PPOH-BSA Complex for Cell-Based Assays

For in vitro experiments, delivering hydrophobic molecules like PPOH to cells often requires a carrier protein to enhance solubility and bioavailability in aqueous culture media. Fatty acid-free Bovine Serum Albumin (BSA) is the standard carrier for this purpose.[4] This protocol is adapted from established methods for other long-chain fatty acids.[4][5]

Materials:

-

PPOH stock solution in 100% ethanol (e.g., 100 mM)

-

Fatty acid-free BSA powder

-

Sterile PBS or serum-free cell culture medium

-

Sterile 0.22 µm filter

-

Sterile tubes and a 37°C water bath

Methodology:

-

Prepare PPOH-Ethanol Stock (100 mM):

-

Calculate the mass of PPOH needed: 246.30 g/mol -> 24.63 mg for 1 mL of 100 mM solution.

-

Dissolve 24.63 mg of PPOH in 1 mL of 100% ethanol. Gentle warming to 37°C may aid dissolution. Store this stock at -20°C.

-

-

Prepare 10% (w/v) BSA Solution:

-

Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS or serum-free medium.

-

Mix gently by inversion to avoid frothing. Complete dissolution may require stirring at room temperature for 1-2 hours or overnight at 4°C.

-

Sterile-filter the BSA solution using a 0.22 µm filter. This solution can be stored at 4°C.

-

-

Complexation of PPOH with BSA:

-

Gently warm the required volume of 10% BSA solution in a 37°C water bath.

-

Slowly add the PPOH-ethanol stock dropwise to the warm BSA solution while gently swirling. A typical molar ratio of fatty acid to BSA is between 3:1 and 6:1.

-

Example Calculation for a 5 mM PPOH-BSA Stock (5:1 ratio): To make ~1 mL of a 5 mM PPOH stock, you need 1 mM BSA. The 10% BSA solution is ~1.5 mM. Add 33.3 µL of the 100 mM PPOH-ethanol stock to 667 µL of the 10% BSA solution.

-

Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complexation.

-

The final PPOH-BSA complex is now ready to be diluted to the final working concentration in your cell culture medium. Always prepare a vehicle control using the same amount of ethanol added to the BSA solution.

-

Summary of Protocols and Best Practices

Choosing the correct dissolution protocol is contingent on the intended downstream application. The table below provides a comparative summary to guide your decision-making process.

Table 3: Protocol Selection Guide

| Protocol | Primary Solvent | Max Concentration | Storage Stability | Primary Application |

| 1. Organic Stock | DMSO, Ethanol, DMF | ≥ 50 mg/mL | > 1 year at -20°C (under inert gas) | Long-term storage, archival stocks, source for further dilutions. |

| 2. Aqueous Solution | PBS, pH 7.2 | ~ 0.5 mg/mL | < 24 hours (use fresh) | In vivo or in vitro experiments requiring solvent-free conditions. |

| 3. BSA Complex | Aqueous Medium (BSA) | Variable (e.g., 5 mM) | Use fresh for best results | Delivery of PPOH to cells in culture, enhancing bioavailability. |

Best Practice Checklist:

-

✓ Always use high-purity, anhydrous solvents.

-

✓ Prioritize stability: deoxygenate organic solvents with inert gas before use.

-

✓ Store long-term stocks as aliquots at –20°C or below to avoid freeze-thaw cycles.

-

✓ Always prepare aqueous solutions fresh on the day of the experiment.

-

✓ When preparing BSA complexes, use fatty acid-free BSA to ensure binding capacity.

-

✓ Always include a vehicle control in your experiments that contains the same final concentration of the solvent (e.g., DMSO, ethanol) as your test conditions.

References

-

Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

How to prepare the solution of palmitic acid or stearic acid? (2013, January 11). ResearchGate. [Link]

-

2-(Prop-2-yn-1-yloxy)benzoic acid. (n.d.). PubChem. [Link]

-

Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. (2021, December 3). Journal of Lipid Research. [Link]

Sources

Determining the Optimal Concentration of 2-(2-Propynyloxy)-benzenehexanoic Acid for Cell Treatment: An Application Guide

Abstract

This comprehensive guide provides a systematic framework for researchers, scientists, and drug development professionals to determine the optimal concentration of the novel compound, 2-(2-Propynyloxy)-benzenehexanoic acid, for cell-based assays. Recognizing the compound's limited characterization in existing literature, this document outlines a series of empirical studies to establish its cytotoxic profile, confirm target engagement, and quantify downstream biological effects. The protocols herein are designed to be adaptable to various cell lines and research questions, ensuring scientific integrity and reproducibility.

Introduction: Understanding 2-(2-Propynyloxy)-benzenehexanoic Acid

2-(2-Propynyloxy)-benzenehexanoic acid is a synthetic molecule whose structural resemblance to fatty acids suggests a potential role in modulating lipid metabolism. A key structural feature is the terminal alkyne group (propynyloxy), which can be utilized in bioorthogonal "click chemistry" reactions. This makes the compound a valuable tool not only for studying biological processes but also for identifying its molecular targets through chemical proteomics.

Given that many cancer types exhibit upregulated de novo fatty acid synthesis to support rapid proliferation, a key enzyme in this pathway, Fatty Acid Synthase (FASN), is a plausible therapeutic target.[1][2] Pharmacological inhibition of FASN has been shown to suppress DNA replication and induce apoptosis in tumor cells.[3] This guide will proceed under the working hypothesis that 2-(2-Propynyloxy)-benzenehexanoic acid is an inhibitor of FASN, and will provide the necessary experimental framework to test this hypothesis and determine its optimal working concentration.

The overarching goal is to identify a concentration range that is non-toxic to the cells but effective at engaging the target and eliciting the desired biological response. This is achieved through a multi-step process that begins with broad-range cytotoxicity screening and progressively narrows down to a refined, optimal concentration.

Experimental Workflow for Determining Optimal Concentration

The process of defining the optimal concentration for a novel compound is a systematic progression from understanding its general effects on cell health to dissecting its specific molecular interactions. The following workflow provides a robust framework for this investigation.

Figure 1: A three-phase workflow for determining the optimal concentration of a novel compound.

Phase 1: Cytotoxicity Profiling

The initial step is to determine the concentration range at which 2-(2-Propynyloxy)-benzenehexanoic acid affects cell viability. This is crucial for distinguishing between specific pharmacological effects and general toxicity. A broad range of concentrations should be tested to establish a dose-response curve and calculate the half-maximal inhibitory concentration (IC50).[4]

Key Assays for Cell Viability

Two common and reliable methods for assessing cell viability are the MTT and LDH assays.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals. The amount of formazan is proportional to the number of living cells.[5][6]

-

Lactate Dehydrogenase (LDH) Assay: This assay quantifies the amount of LDH released into the culture medium from damaged cells.[7] It is a measure of cytotoxicity and membrane integrity.[5][8]

It is often beneficial to use both assays, as they provide complementary information on metabolic activity versus membrane integrity.[9]

Protocol: Dose-Response Cytotoxicity Assay

-

Cell Plating: Seed the cells of interest (e.g., a cancer cell line with known FASN overexpression like HepG2) in a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) and allow them to adhere overnight.[10][11]

-

Compound Preparation: Prepare a stock solution of 2-(2-Propynyloxy)-benzenehexanoic acid in a suitable solvent like DMSO. Perform serial dilutions to create a range of concentrations. A common starting range is from 10 nM to 100 µM.[4] It is critical to ensure the final DMSO concentration in the cell culture wells is low (typically <0.5%) to avoid solvent-induced toxicity.[12]

-

Cell Treatment: Replace the culture medium with fresh medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO only) and a positive control for cell death (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plate for a duration relevant to your experimental question, typically 24, 48, or 72 hours.[11]

-

Assay Performance: After incubation, perform the MTT or LDH assay according to the manufacturer's protocol.

-

Data Analysis: Measure the absorbance using a plate reader. Normalize the data to the vehicle control (representing 100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[13]

| Parameter | Recommended Range | Rationale |

| Initial Concentration Range | 10 nM - 100 µM | To capture the full dynamic range of the dose-response curve.[4] |

| Cell Seeding Density | 5,000 - 20,000 cells/well | To ensure logarithmic growth during the assay period.[11] |

| Incubation Time | 24, 48, 72 hours | To assess both acute and chronic effects on cell viability. |

| Vehicle Control (DMSO) | < 0.5% | To minimize solvent-induced cytotoxicity.[12] |

Table 1: Recommended parameters for the initial dose-response cytotoxicity assay.

Phase 2: Target Engagement and Mechanistic Validation

Once the cytotoxic profile is established, the next crucial step is to confirm that the compound interacts with its intended target (FASN) within the cell at non-toxic concentrations.[14][15] This is a critical step to ensure that any observed biological effects are due to on-target activity.[16]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context.[17] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature. This change can be detected by heating cell lysates treated with the compound, separating the soluble and aggregated protein fractions, and quantifying the amount of the target protein in the soluble fraction by Western blot.[14]

Western Blotting for FASN Expression

Inhibition of FASN can sometimes lead to feedback mechanisms that alter the expression of the FASN protein itself. Western blotting can be used to quantify the levels of FASN protein in cells treated with a range of concentrations of the compound. A consistent loading control (e.g., GAPDH or β-actin) is essential for accurate quantification.[18]

Protocol: Target Engagement and Expression Analysis

-

Cell Treatment: Treat cells with a range of non-toxic concentrations of 2-(2-Propynyloxy)-benzenehexanoic acid (e.g., 0.1x, 0.5x, and 1x the IC50 value) for a predetermined time (e.g., 24 hours).

-

Cell Lysis: Harvest and lyse the cells to prepare protein extracts.[18]

-

CETSA:

-

Divide the lysate from each treatment group into several aliquots.

-

Heat the aliquots to a range of temperatures (e.g., 40-70°C).

-

Centrifuge to separate soluble and aggregated proteins.

-

Analyze the soluble fraction by Western blot using an antibody specific for FASN.[10]

-

-

Western Blot for FASN Expression:

-

Determine the protein concentration of the lysates.

-

Separate 20-40 µg of protein from each treatment group by SDS-PAGE.[19]

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against FASN and a loading control.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.[18]

-

-

Data Analysis: For CETSA, plot the amount of soluble FASN against the temperature for each concentration to generate melt curves. A shift in the melt curve indicates target engagement. For the expression analysis, quantify the band intensities for FASN and normalize to the loading control.

Phase 3: Downstream Functional Assays

After confirming target engagement, the final phase is to measure the functional consequences of this engagement. This will help to refine the optimal concentration to one that elicits a desired biological response with high efficacy.

qPCR for Gene Expression Analysis

Inhibition of FASN can lead to changes in the expression of genes involved in lipid metabolism and cell survival pathways. Quantitative PCR (qPCR) is a sensitive method to measure these changes in mRNA levels.[20][21]

Protocol: qPCR for FASN and Related Gene Expression

-

Cell Treatment and RNA Extraction: Treat cells with the refined range of concentrations of the compound. Extract total RNA from the cells.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).[21][22]

-

qPCR: Perform qPCR using primers specific for FASN and other genes of interest (e.g., genes involved in apoptosis like BAX and BCL-2). Include a stable reference gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative changes in gene expression using the ΔΔCt method.

Figure 2: Workflow for gene expression analysis using two-step RT-qPCR.[21]

Conclusion and Future Directions

By following the multi-phase approach outlined in this guide, researchers can systematically determine the optimal concentration of 2-(2-Propynyloxy)-benzenehexanoic acid for their specific cell model and experimental goals. This empirical process, moving from broad cytotoxicity screening to specific target engagement and functional assays, ensures that the chosen concentration is both effective and non-toxic, leading to reliable and reproducible data.

The presence of the propargyl group in 2-(2-Propynyloxy)-benzenehexanoic acid opens up exciting possibilities for future research. Once the optimal concentration is established, this functional group can be used in click chemistry reactions to covalently link the compound to its cellular targets. Subsequent analysis by mass spectrometry-based proteomics can then be used to definitively identify FASN and any potential off-target binders, providing a deeper understanding of the compound's mechanism of action.

References

-

Pizer, E. S., Chrest, F. J., DiGiuseppe, J. A., & Han, W. F. (1998). Pharmacological inhibitors of mammalian fatty acid synthase suppress DNA replication and induce apoptosis in tumor cell lines. Cancer Research, 58(20), 4611–4615. [Link]

-

Stack Lab. (n.d.). Quantitative Real Time PCR Protocol. Retrieved from [Link]

-

Kuhajda, F. P., Pizer, E. S., Li, J. N., Mani, N. S., Frehywot, G. L., & Townsend, C. A. (2000). Synthesis and antitumor activity of an inhibitor of fatty acid synthase. Proceedings of the National Academy of Sciences, 97(7), 3450–3454. [Link]

- Lupu, R., & Menendez, J. A. (2006). Pharmacological inhibitors of fatty acid synthase (FASN) as novel anticancer agents. Current Pharmaceutical Biotechnology, 7(6), 483-493.

-

The Scientist. (2023, November 8). Insights into qPCR: Protocol, Detection Methods, and Analysis. Retrieved from [Link]

- Flanagan, J. S., & Caffrey, M. V. (2003). Fatty acid synthase as a potential therapeutic target in cancer. British Journal of Cancer, 89(1), 1-7.

- Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.

-

Sygnature Discovery. (2020, August 6). Strategies for target and pathway engagement in cellular assays. Retrieved from [Link]

- Lobner, D. (2000). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis?. Journal of Neuroscience Methods, 96(2), 147-152.

- Tian, W. X. (2016). Natural fatty acid synthase inhibitors as potent therapeutic agents for cancers: A review. Pharmaceutical Biology, 54(11), 2731-2738.

-

T-BioInfo. (2017, February 14). qPCR. Retrieved from [Link]

-

Bio-Rad. (n.d.). Gene Expression Analysis by Quantitative Reverse Transcription PCR (RT-qPCR). Retrieved from [Link]

-

Selvita. (n.d.). Target Engagement. Retrieved from [Link]

-

Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

- Scott, J. S., & Brown, D. G. (2025, September 12). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.

-

Sino Biological. (2026, February 5). Demystifying Cell Assays: How to Distinguish Proliferation, Viability & Cytotoxicity. Retrieved from [Link]

- Sorger Lab. (2017, June 15). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. In Current Protocols in Chemical Biology.

-

German Cancer Research Center. (n.d.). Design and analysis of dose-response experiments. Retrieved from [Link]

-

Takara Bio. (n.d.). Cell viability and proliferation measurement. Retrieved from [Link]

- Hafner, M., Niepel, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current protocols in chemical biology, 9(2), 57–80.

-

Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

- Sorger Lab. (2017, June 15). Designing Drug-Response Experiments and Quantifying their Results. In Current Protocols in Chemical Biology.

-

Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

- Snedecor, G. W., & Cochran, W. G. (1989). Statistical Methods.

-

ResearchGate. (n.d.). Western Blot analysis of FASN, apoptosis-related proteins phospho-Akt.... Retrieved from [Link]

- Kramer, N. I., et al. (2015). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Environmental Health Perspectives, 123(1), 35-42.

- Colombo, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph”. Anticancer Research, 39(7), 3395-3402.

-

Bio-Techne. (n.d.). Western Blot Protocol: Tips, Techniques & Videos. Retrieved from [Link]

-

Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological inhibitors of mammalian fatty acid synthase suppress DNA replication and induce apoptosis in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. Cell viability and proliferation measurement [takarabio.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 8. Demystifying Cell Assays: How to Distinguish Proliferation, Viability & Cytotoxicity [elabscience.com]

- 9. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human Fatty Acid Synthase/FASN Antibody AF5927: R&D Systems [rndsystems.com]

- 11. bitesizebio.com [bitesizebio.com]

- 12. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]